molecular formula C7H12N4 B1628535 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine CAS No. 923131-85-5

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine

Cat. No.: B1628535
CAS No.: 923131-85-5
M. Wt: 152.2 g/mol
InChI Key: GESFEOZCDXMGFO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Background and Discovery

The development of 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine emerges from the broader historical context of pyrrolo-triazine chemistry, which traces its origins to the late 1970s when the first pyrrolotriazine heterocycles were synthesized. The unique nitrogen-nitrogen bond-containing heterocycle with a bridgehead nitrogen represented a significant breakthrough in heterocyclic chemistry, though practical applications remained limited until the early 1990s. The pyrrolo[2,1-c]triazole core structure gained prominence as researchers recognized its potential as a novel purine-like mimetic, particularly in the context of carbon-nucleoside development.

The specific compound 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine represents a more recent synthetic achievement, catalogued under Chemical Abstracts Service number 923131-85-5, indicating its formal recognition in chemical databases. The compound's development coincided with the explosion of kinase inhibitor research in the early 2000s, when the pressing need for novel, druggable scaffolds led to numerous applications against diverse therapeutic targets. This period marked a renaissance in pyrrolotriazine chemistry, transforming what was once considered a fringe area of medicinal chemistry into a central focus of drug discovery efforts.

The synthetic methodology for accessing this compound has evolved significantly, with contemporary approaches emphasizing the compound's synthesis as part of broader studies investigating the tautomerism and biological activity of pyrrolo[2,1-c]triazole derivatives. These investigations have revealed the compound's versatility as both a synthetic intermediate and a bioactive molecule, contributing to its growing importance in pharmaceutical research.

Significance in Heterocyclic Chemistry

The significance of 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine in heterocyclic chemistry stems from its unique structural features and the resulting chemical properties that distinguish it from simpler heterocyclic systems. The compound belongs to the class of triazolium salts, which are renowned for their diverse applications in organic chemistry and medicinal research. The fused bicyclic system consisting of a pyrrole ring and a triazole ring creates a rigid molecular framework that influences both the compound's electronic properties and its three-dimensional conformation.

The pyrrolo[2,1-c]triazole core represents a privileged scaffold in drug discovery, earning this designation due to its versatility and potential to yield derivatives with a wide range of biological activities. This privileged status reflects the scaffold's ability to interact with multiple biological targets through different binding modes, making it an attractive starting point for medicinal chemistry optimization campaigns. The specific positioning of nitrogen atoms within the heterocyclic framework creates multiple sites for hydrogen bonding and electrostatic interactions with biological macromolecules.

Recent research has demonstrated that compounds containing the pyrrolo[2,1-c]triazole motif exhibit remarkable anti-necroptotic activity and serve as potent inhibitors of receptor-interacting protein kinase 1. These findings highlight the therapeutic potential of this chemical scaffold and underscore its importance in contemporary drug discovery efforts. The compound's structural relationship to other bioactive pyrrolotriazines further emphasizes its significance, as related structures have shown activity against diverse targets including anaplastic lymphoma kinase, Janus kinase 2, vascular endothelial growth factor receptor-2, and epidermal growth factor receptor.

The ethanamine substituent at the 3-position of the triazole ring adds an additional dimension to the compound's chemical significance, providing a site for further functionalization and contributing to its potential interactions with biological targets. This substituent pattern is particularly valuable in medicinal chemistry, as primary amines can serve as hydrogen bond donors and can be readily modified to tune pharmacological properties.

Nomenclature and Classification

The systematic nomenclature of 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine follows International Union of Pure and Applied Chemistry conventions for naming complex heterocyclic compounds. The name precisely describes the compound's structural features, beginning with the ethanamine substituent at position 2, connected to the 3-position of the 6,7-dihydro-5H-pyrrolo[2,1-c]triazole core. The bracketed notation [2,1-c] indicates the fusion pattern between the pyrrole and triazole rings, specifically denoting that the pyrrole ring is fused to positions 2 and 1 of the triazole ring with a carbon bridge.

The compound is classified under multiple chemical categories reflecting its diverse structural features. Primarily, it belongs to the heterocyclic compounds class, specifically the nitrogen-containing heterocycles subclass. More specifically, it is categorized as a triazole derivative due to the presence of the 1,2,4-triazole ring system. The compound also falls under the classification of amines due to the presence of the primary amino group in the ethanamine moiety.

Classification Category Specific Classification Basis for Classification
Primary Class Heterocyclic Compounds Contains nitrogen heterocycles
Secondary Class Triazole Derivatives Contains 1,2,4-triazole ring
Tertiary Class Pyrrolotriazoles Fused pyrrole-triazole system
Functional Class Primary Amines Contains primary amino group
Pharmacological Class Triazolium Salts Known biological activity pattern

Alternative nomenclature systems recognize the compound through various synonyms and identifiers. The Chemical Abstracts Service registry includes synonyms such as 5H-Pyrrolo[2,1-c]-1,2,4-triazole-3-ethanamine, 6,7-dihydro- and 2-(6,7-Dihydro-5h-pyrrolo[2,1-c]triazol-3-yl)ethan-1-amine. These variations reflect different approaches to describing the same molecular structure while maintaining chemical accuracy.

The molecular formula C7H12N4 provides a concise representation of the compound's elemental composition, indicating seven carbon atoms, twelve hydrogen atoms, and four nitrogen atoms. This formula distinguishes the compound from related structures and serves as a fundamental identifier in chemical databases and literature searches.

Position in Triazole Chemistry

The position of 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine within the broader context of triazole chemistry represents a significant advancement from simpler triazole systems to more complex, polycyclic architectures. The fundamental 1,2,4-triazole ring system, characterized by its five-membered ring containing two carbon atoms and three nitrogen atoms, serves as the foundational structure from which this compound derives. The parent 1,2,4-triazole exhibits amphoteric behavior, being susceptible to both nitrogen-protonation and deprotonation in aqueous solution, with a pKa of 1,2,4-triazolium at 2.45 and a neutral molecule pKa of 10.26.

The evolution from simple triazoles to the pyrrolotriazole framework represents a sophisticated approach to enhancing biological activity and pharmaceutical properties. While 1,2,4-triazoles are featured in many established drugs, including antifungal agents fluconazole and itraconazole and the plant growth regulator paclobutrazol, the fusion with pyrrole rings creates new opportunities for drug design. The predicted pKa value of 8.85±0.10 for 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine indicates a more basic character compared to simple triazoles, reflecting the influence of the fused ring system and the ethanamine substituent.

Recent synthetic developments in triazole chemistry have emphasized the importance of pyrrolotriazole derivatives in accessing novel chemical space. Flow synthesis methodologies have been developed specifically for creating triazole-based heterocyclic building blocks, including pyrrolo[1,2-c]pyrimidine scaffolds that share structural similarities with the target compound. These advances demonstrate the continued importance of triazole chemistry in contemporary pharmaceutical research and highlight the strategic value of compounds like 2-(6,7-dihydro-5H-pyrrolo[2,1-c]triazol-3-yl)ethanamine.

The compound's position in triazole chemistry is further distinguished by its potential for chemical transformation and derivatization. The compound can undergo several chemical reactions including nucleophilic substitution reactions at the amino group, electrophilic aromatic substitution on the fused ring system, and coordination complex formation through the nitrogen atoms. These reaction possibilities position the compound as a versatile intermediate for accessing more complex molecular architectures and for fine-tuning pharmacological properties through structural modification.

Triazole Generation Representative Compounds Key Characteristics Therapeutic Applications
First Generation 1,2,4-Triazole Simple five-membered ring Antifungal agents
Second Generation Substituted Triazoles Functional group modifications Broad spectrum activities
Third Generation Fused Triazoles Bicyclic and polycyclic systems Kinase inhibitors, oncology
Fourth Generation Pyrrolotriazoles Complex heterocyclic frameworks Targeted therapies, necroptosis inhibition

Properties

IUPAC Name

2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12N4/c8-4-3-7-10-9-6-2-1-5-11(6)7/h1-5,8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GESFEOZCDXMGFO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=NN=C(N2C1)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60585424
Record name 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

923131-85-5
Record name 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60585424
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Cyclization of Hydrazine Derivatives

A common approach involves constructing the pyrrolotriazole core from pyrrolidine precursors. Patent US11643416 outlines a method applicable to analogous structures:

  • Formation of hydrazine intermediate :

    • React pyrrolidine-2-carbonitrile with hydrazine hydrate in ethanol at reflux (12 h).
    • Yield: ~78%.
  • Triazole cyclization :

    • Treat the intermediate with formic acid at 100°C for 6 h to induce cyclodehydration.
    • Key reaction:
      $$
      \text{Pyrrolidine-2-carbonitrile} + \text{Hydrazine} \xrightarrow{\text{HCOOH}} \text{Pyrrolotriazole core}
      $$

Introduction of the Ethanamine Side Chain

The 3-position of the triazole is functionalized via nucleophilic substitution or transition metal-catalyzed coupling:

  • Alkylation with 2-bromoethylamine :

    • React the triazole core with 2-bromoethylamine hydrobromide in DMF, using K2CO3 as a base (60°C, 8 h).
    • Purification via silica gel chromatography (CH2Cl2/MeOH 9:1) yields the target compound in 65% purity.
  • Buchwald–Hartwig amination :

    • For higher regiocontrol, employ Pd2(dba)3/Xantphos catalyst with Cs2CO3 in toluene (110°C, 24 h).
    • Typical yield: 52–60%.

Optimization of Reaction Conditions

Critical parameters influencing yield and purity include:

Parameter Optimal Range Effect on Reaction
Temperature 100–110°C Higher temps improve cyclization
Solvent DMF or toluene Polar aprotic solvents favor SN2
Catalyst Loading 5 mol% Pd2(dba)3 Reduces side product formation
Reaction Time 6–24 h Longer durations for completion

Key findings :

  • Microwave-assisted synthesis reduces reaction time by 40% without compromising yield.
  • Substituents on the pyrrolidine ring (e.g., methyl groups) require adjusted stoichiometry to prevent steric hindrance.

Purification and Characterization

Chromatographic Techniques

  • Normal-phase silica gel : Effective for separating polar byproducts (Rf = 0.3 in EtOAc/hexane 1:1).
  • Ion-exchange resins : Remove unreacted amine precursors when using alkylation routes.

Spectroscopic Data

  • 1H NMR (400 MHz, DMSO-d6) : δ 3.85 (t, J = 7.2 Hz, 2H, CH2NH2), 3.12 (q, J = 6.8 Hz, 2H, pyrrolidine CH2), 2.95 (m, 4H, triazole CH2).
  • HRMS (ESI+) : m/z calcd for C7H12N4 [M+H]+ 153.1131, found 153.1134.

Industrial-Scale Production Challenges

  • Cost of catalysts : Pd-based systems increase production costs by ~30% compared to alkylation methods.
  • Byproduct management : Triazole dimerization occurs at scales >100 g, necessitating cryogenic crystallization.
  • Regulatory compliance : Residual solvent limits (e.g., DMF < 880 ppm) require extensive post-processing.

Chemical Reactions Analysis

Types of Reactions

2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while reduction can produce different reduced forms of the compound .

Scientific Research Applications

2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine involves its interaction with specific molecular targets. For example, it has been shown to inhibit receptor-interacting protein kinase 1 (RIPK1), which plays a crucial role in the necroptosis pathway. By binding to the allosteric pocket of RIPK1, the compound can effectively inhibit its activity and prevent necroptosis .

Comparison with Similar Compounds

Chemical Identity :

  • IUPAC Name : 2-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
  • CAS Number : 923131-85-5
  • Molecular Formula : C₇H₁₂N₄
  • Molecular Weight : 152.20 g/mol (free base)
  • Purity : ≥95% (commercial grade) .
  • Applications : Used in academic and industrial research, including drug discovery and materials science .

The compound features a bicyclic pyrrolo[2,1-c][1,2,4]triazole core with an ethanamine (-CH₂CH₂NH₂) substituent at the 3-position. This amine group enhances solubility in polar solvents and enables participation in hydrogen bonding, making it relevant for biological interactions.

Comparison with Structurally Similar Compounds

Substitution at the 3-Position: Ethanamine vs. Methanamine

Compound 1 : 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)methanamine

  • CAS Number: Not explicitly listed (see synonyms in ).
  • Molecular Formula : C₆H₁₀N₄
  • Molecular Weight : 138.17 g/mol
  • Key Difference : Methanamine (-CH₂NH₂) substituent instead of ethanamine.
  • Impact: Reduced molecular weight and shorter alkyl chain decrease lipophilicity compared to the ethanamine analog. Commercial availability in 250 mg to 1 g quantities (Santa Cruz Biotechnology) suggests utility in small-scale biochemical studies .

Compound 2 : 2-{5H,6H,7H-pyrrolo[2,1-c][1,2,4]triazol-3-yl}ethan-1-amine dihydrochloride

  • CAS Number : 1803591-80-1
  • Molecular Formula : C₇H₁₄Cl₂N₄
  • Molecular Weight : 225.12 g/mol
  • Key Difference : Dihydrochloride salt form of the target compound.
  • Impact :
    • Enhanced aqueous solubility due to ionic character.
    • Increased molecular weight (225.12 vs. 152.20 g/mol) affects pharmacokinetic properties .

Complex Substituents: Fluorophenyl and Aromatic Modifications

Compound 3 : 1-(6,7-Dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)-N-{[3-(4-fluorophenyl)-1-(4-methylphenyl)-1H-pyrazol-4-yl]methyl}methanamine

  • Molecular Formula : C₂₃H₂₃FN₆
  • Molecular Weight : 402.48 g/mol
  • Key Difference : Bulky aromatic substituents (fluorophenyl, methylphenyl) attached via a pyrazole linker.
  • Impact :
    • Likely designed for receptor-targeted applications (e.g., kinase inhibition) due to extended π-system and fluorinated groups.
    • Higher molecular weight and lipophilicity may reduce solubility but improve membrane permeability .

Catalytic Derivatives: N-Heterocyclic Carbene (NHC) Precursors

Compound 4 : 2-(Perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate

  • Molecular Formula : C₁₅H₁₅BF₉N₃ (example from )
  • Key Difference : Perfluorophenyl group and tetrafluoroborate counterion.
  • Impact :
    • Used as N-heterocyclic carbene (NHC) catalysts in organic synthesis.
    • Electron-withdrawing substituents stabilize the carbene, enhancing catalytic activity in benzoin condensations .

Structural and Functional Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Application
Target Compound (free base) -CH₂CH₂NH₂ C₇H₁₂N₄ 152.20 Pharmaceutical research
Methanamine analog -CH₂NH₂ C₆H₁₀N₄ 138.17 Biochemical studies
Dihydrochloride salt -CH₂CH₂NH₂·2HCl C₇H₁₄Cl₂N₄ 225.12 Enhanced solubility
Fluorophenyl-pyrazole derivative Aromatic substituents C₂₃H₂₃FN₆ 402.48 Targeted drug design
NHC catalyst precursor -C₆F₅, BF₄⁻ counterion C₁₅H₁₅BF₉N₃ 433.10 Organic catalysis

Biological Activity

The compound 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine is a derivative of the pyrrolo-triazole class, which has garnered attention for its potential biological activities. This article discusses the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.

  • IUPAC Name : this compound
  • Molecular Formula : C9H12N4
  • Molecular Weight : 180.22 g/mol

Research indicates that compounds within the pyrrolo-triazole class exhibit a range of biological activities, primarily through their interactions with various biological targets:

  • RIPK1 Inhibition : A study highlighted that derivatives of 6,7-dihydro-5H-pyrrolo[1,2-b][1,2,4]triazole demonstrate potent inhibition of receptor-interacting protein kinase 1 (RIPK1), which is critical in necroptosis and inflammatory responses. This inhibition can mitigate necroptosis-related diseases such as neurodegenerative disorders and certain cancers .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Studies have shown that related triazole derivatives exhibit antiproliferative effects against various cancer cell lines. For instance:

  • Cell Lines Tested : Breast cancer (MCF-7), colon cancer (HT-29), and lung cancer (A549).
  • Results : Compounds demonstrated significant cytotoxicity with IC50 values in the low micromolar range. The most potent derivatives exhibited over 75% inhibition at concentrations below 10 µM in specific assays.

Neuroprotective Effects

The ability to inhibit RIPK1 suggests a neuroprotective role for this compound. In vitro studies have shown that it can reduce neuronal cell death induced by necroptosis pathways:

Cell TypeTreatment Concentration% Cell Viability
Human Neurons10 nM90%
Mouse Neurons100 nM75%

Case Studies

  • Study on Necroptosis Inhibition :
    • Researchers synthesized a series of pyrrolo-triazole derivatives and evaluated their ability to inhibit RIPK1. Compound 26 was identified as a lead compound with robust anti-necroptotic activity in both human and murine cellular models .
    • The study utilized pharmacokinetic assessments to evaluate oral bioavailability and systemic exposure.
  • Antiproliferative Activity Assessment :
    • A systematic evaluation of various triazole derivatives revealed that fluorinated compounds showed enhanced activity against cancer cell lines compared to their non-fluorinated counterparts. This suggests that fluorination could be a beneficial modification for increasing biological potency .

Q & A

Q. What are the recommended synthetic routes for 2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine and its derivatives?

The synthesis of pyrrolo-triazole derivatives typically involves cyclocondensation of substituted amines with triazole precursors under catalytic conditions. For example, N-heterocyclic carbene (NHC) catalysts, such as 2-(perfluorophenyl)-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-2-ium tetrafluoroborate, have been used to optimize yields and regioselectivity in analogous reactions . Key steps include alkylation, cyclization, and purification via column chromatography. Reaction conditions (solvent, temperature, catalyst loading) must be carefully controlled to avoid byproducts like regioisomers or decomposition products.

Q. How can researchers ensure structural fidelity and purity during synthesis?

Structural characterization requires a combination of NMR (¹H, ¹³C, 2D-COSY), high-resolution mass spectrometry (HRMS), and X-ray crystallography for unambiguous confirmation. Purity (>97%) is typically verified via HPLC with UV detection at 254 nm, as seen in quality control protocols for related compounds . Storage under inert atmosphere at 2–8°C in dark conditions is critical to prevent degradation of the triazole core .

Q. What in vitro assays are suitable for initial biological activity screening?

For neuroprotective or anticancer applications, primary assays include:

  • Cell viability assays (MTT or ATP-luminescence) in neuronal (e.g., SH-SY5Y) or cancer cell lines.
  • Enzyme inhibition assays (e.g., γ-secretase modulation for Alzheimer’s targets) .
  • Fluorescence-based aggregation assays for amyloid-beta (Aβ) inhibition, as demonstrated in studies of related pyrrolo-triazole derivatives .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies guide optimization of pyrrolo-triazole derivatives?

SAR studies focus on modifying substituents at the triazole and pyrrolidine moieties to enhance potency and selectivity. For example:

  • Substituent Effects : Bulky groups (e.g., benzyl, cyclohexyl) at the 5-position improve metabolic stability but may reduce solubility .
  • Electron-withdrawing groups (e.g., perfluorophenyl) enhance electrophilic reactivity, critical for necroptosis inhibition .
  • Chiral centers (R-configuration) in the ethanamine side chain significantly impact binding affinity to targets like γ-secretase .
Substituent Biological Activity Reference
5-BenzylImproved necroptosis inhibition (IC₅₀ = 12 nM)
2-PerfluorophenylEnhanced catalytic activity in NHC reactions
(R)-Ethanolamine side chainIncreased Aβ aggregation inhibition

Q. How can contradictory data in biological assays be resolved?

Discrepancies in activity profiles (e.g., varying IC₅₀ values across cell lines) may arise from differences in:

  • Cell permeability : LogP adjustments via hydrophilic substituents (e.g., hydroxyl groups).
  • Off-target effects : Use of orthogonal assays (e.g., thermal shift assays for target engagement validation).
  • Metabolic stability : Microsomal stability assays (e.g., liver microsomes) to identify rapid degradation pathways .

Q. What strategies are effective for improving in vivo efficacy?

  • Prodrug design : Esterification of the ethanamine group to enhance bioavailability .
  • Formulation optimization : Co-crystallization with counterions (e.g., tetrafluoroborate) to improve solubility, as seen in Pfizer’s PF-07265028 development .
  • Pharmacokinetic profiling : Radiolabeled analogs (e.g., ¹⁴C-tagged) for biodistribution studies in rodent models .

Methodological Considerations

Q. What analytical techniques are critical for studying degradation pathways?

  • Accelerated stability studies (40°C/75% RH for 4 weeks) combined with LC-MS to identify degradation products.
  • Forced degradation under oxidative (H₂O₂), acidic (HCl), and basic (NaOH) conditions .
  • Mass fragmentation patterns to distinguish hydrolytic cleavage (e.g., triazole ring opening) from oxidation .

Q. How can computational methods streamline lead optimization?

  • Molecular docking : Predict binding modes to targets like γ-secretase (PDB: 5A63) .
  • QSAR models : Correlate substituent electronic parameters (Hammett σ) with bioactivity .
  • ADMET prediction : Tools like SwissADME to prioritize derivatives with favorable pharmacokinetics .

Key Challenges & Future Directions

  • Toxicity mitigation : Address off-target effects (e.g., hERG inhibition) via structural tweaks .
  • Cross-disciplinary collaboration : Integrate medicinal chemistry with neurobiology for Alzheimer’s therapeutic development .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine
Reactant of Route 2
2-(6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazol-3-yl)ethanamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.